![molecular formula C14H19N3PS+ B100689 Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium CAS No. 16914-02-6](/img/structure/B100689.png)
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium (EMIM-PS) is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. EMIM-PS has been used in various applications, including catalysis, separation, and electrochemistry.
科学的研究の応用
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various scientific research applications, including catalysis, separation, and electrochemistry. In catalysis, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Michael addition reaction. In separation, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a stationary phase in gas chromatography and liquid chromatography. In electrochemistry, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as an electrolyte in electrochemical cells.
作用機序
The mechanism of action of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not well understood. However, it is believed that the sulfur atom in Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium plays a crucial role in its unique physicochemical properties. The sulfur atom can form strong interactions with metal ions, which makes Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium an effective catalyst for various reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium. However, studies have shown that Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not toxic to cells and does not cause significant changes in cell morphology or viability.
実験室実験の利点と制限
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research. One possible direction is to investigate the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in drug delivery systems. Another possible direction is to study the effect of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium on the structure and function of proteins. Additionally, the development of new synthesis methods for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium could lead to more efficient and cost-effective production. Finally, the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in green chemistry applications could lead to more sustainable and environmentally friendly chemical processes.
Conclusion:
In conclusion, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various applications, including catalysis, separation, and electrochemistry. Although there is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium, it is not toxic to cells and does not cause significant changes in cell morphology or viability. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability. There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research, including investigating its use in drug delivery systems, studying its effect on the structure and function of proteins, developing new synthesis methods, and using it in green chemistry applications.
合成法
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium can be synthesized through a simple one-pot reaction between diethylaminothiophosphoryl chloride and 2-methylimidazole in the presence of triethylamine. The reaction yields a white solid that can be purified through recrystallization.
特性
CAS番号 |
16914-02-6 |
|---|---|
製品名 |
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
分子式 |
C14H19N3PS+ |
分子量 |
292.36 g/mol |
IUPAC名 |
diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
InChI |
InChI=1S/C14H19N3PS/c1-4-16(5-2)18(19)14-8-6-13(7-9-14)17-11-10-15-12(17)3/h6-11H,4-5H2,1-3H3/q+1 |
InChIキー |
NSKDUFXNZFHLBW-UHFFFAOYSA-N |
SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
正規SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
その他のCAS番号 |
16914-04-8 41713-51-3 |
同義語 |
D-N,N-Diethyl-p-(2-methylimidazol-1-yl)-p-(phenyl)phosphinothioic amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



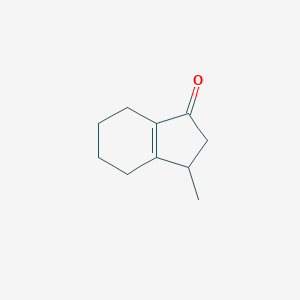
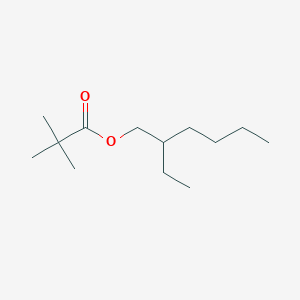
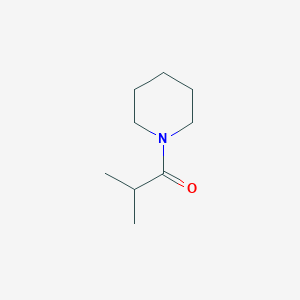
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
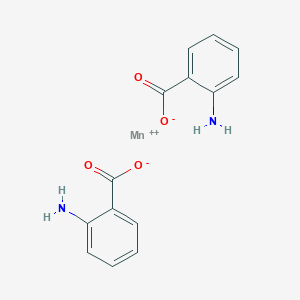
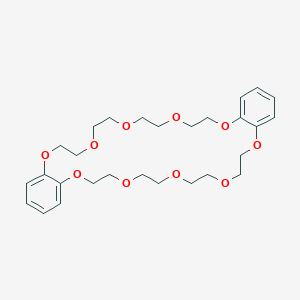
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
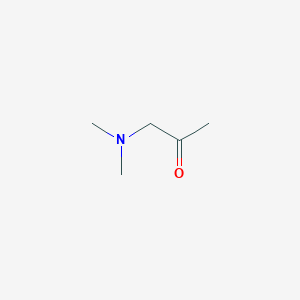
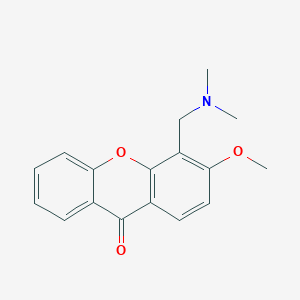
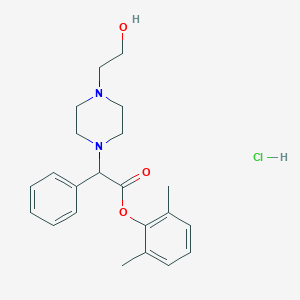

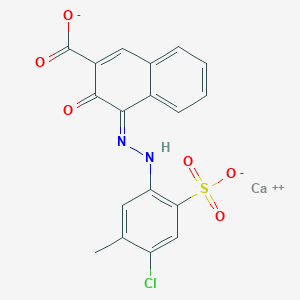
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
